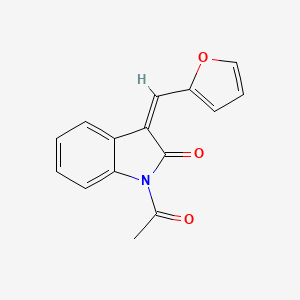
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indolin-2-one core with a furan-2-ylmethylene group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with furan-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as piperidine or pyridine to facilitate the condensation reaction. The process can be summarized as follows:
Starting Materials: Indolin-2-one and furan-2-carbaldehyde.
Catalyst: Piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Condensation: The compound can undergo further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The furan-2-ylmethylene group can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one can be compared with other indole derivatives and furan-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and furan-2-carboxylic acid contain the furan ring but lack the indole moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combined indole and furan structure, which imparts distinct chemical reactivity and biological activity compared to its individual components.
Properties
CAS No. |
64264-49-9 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3Z)-1-acetyl-3-(furan-2-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C15H11NO3/c1-10(17)16-14-7-3-2-6-12(14)13(15(16)18)9-11-5-4-8-19-11/h2-9H,1H3/b13-9- |
InChI Key |
YBZZYLRLMASFJO-LCYFTJDESA-N |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/C3=CC=CO3)/C1=O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC3=CC=CO3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




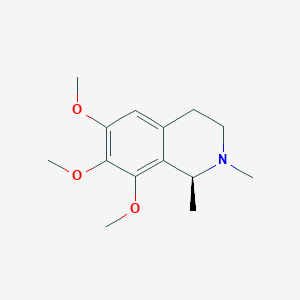
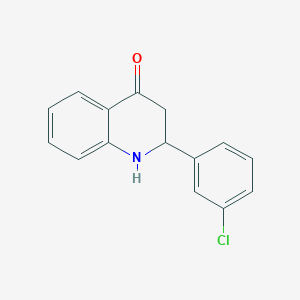
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
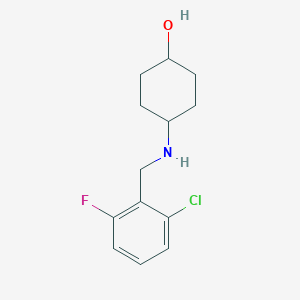
![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
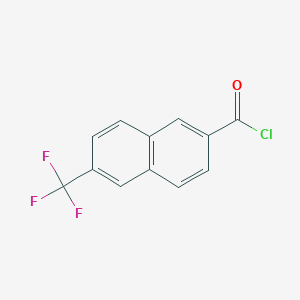

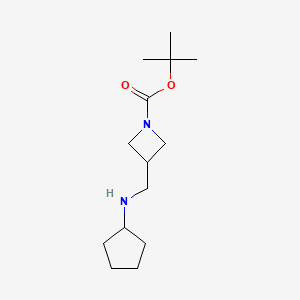

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)

